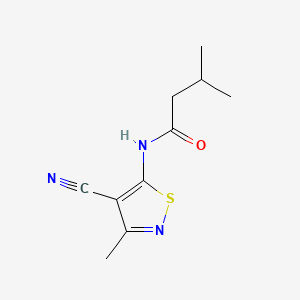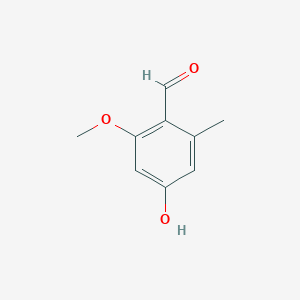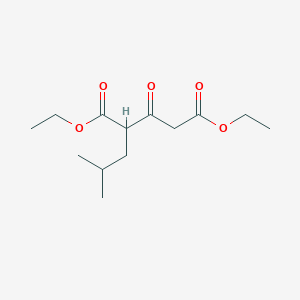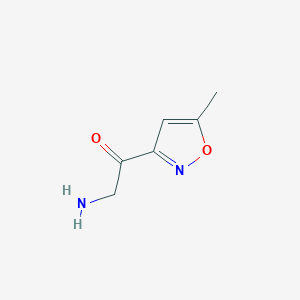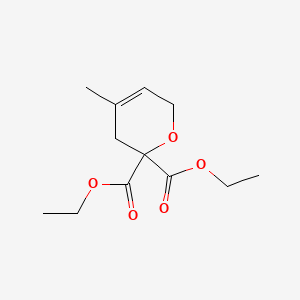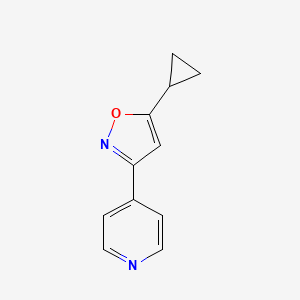![molecular formula C11H17NO5S2 B8607886 2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate](/img/structure/B8607886.png)
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is a chemical compound with a complex structure that includes a methanesulfonic acid group, a benzyl group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester typically involves multiple steps. One common method includes the reaction of methanesulfonyl chloride with benzylamine to form benzyl methanesulfonamide. This intermediate is then reacted with ethyl chloroformate to produce the final ester compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and esters.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid (2R,3R,5R)-2-[(benzyl-methanesulfonyl-amino)-methyl]-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-3-yl ester
- 3-(benzyl-methanesulfonyl-amino)-propionic acid
- 4-Benzyloxy-3-(N-methylsulphonyl-N-benzylamino)phenyl acetate
Uniqueness
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17NO5S2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C11H17NO5S2/c1-18(13,14)12(8-9-17-19(2,15)16)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
BDMCSDHFEODLKG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CCOS(=O)(=O)C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

